2,2,4,4-Tetramethylcyclobutan-1-ol, also known as 2,2,4,4-tetramethyl-1,3-cyclobutanediol, is a cyclic organic compound characterized by its unique structure that includes a cyclobutane ring with two hydroxyl groups. The molecular formula for this compound is C₈H₁₆O₂, and it has a molecular weight of 144.21 g/mol. This compound exists as a mixture of cis and trans isomers due to the stereochemistry of the hydroxyl groups attached to the cyclobutane ring .
The compound is notable for its rigidity and stability, which make it an attractive alternative to bisphenol A in polymer applications. Its structure prevents the formation of cyclic structures from the hydroxyl groups, allowing for better thermal and mechanical properties in derived materials .
Cyclobutanol, 2,2,4,4-tetramethyl-, also known as 2,2,4,4-tetramethylcyclobutanol, is a small organic molecule. While research on this specific compound is limited, there is scientific literature on the synthesis and characterization of similar cyclobutanol derivatives. These studies involve methods for creating the molecule in a laboratory setting and analyzing its properties using various techniques like spectroscopy and chromatography [, ].
The chemical reactivity of 2,2,4,4-tetramethylcyclobutan-1-ol is influenced by its functional groups. Notably, it can undergo:
The synthesis of 2,2,4,4-tetramethylcyclobutan-1-ol typically involves:
The primary applications of 2,2,4,4-tetramethylcyclobutan-1-ol include:
Interaction studies involving 2,2,4,4-tetramethylcyclobutan-1-ol focus on its compatibility with other materials in polymer formulations. Research indicates that this compound can be effectively combined with flexible diols to enhance impact resistance while maintaining clarity and thermal stability in the final products .
Further studies are necessary to explore its interactions at a molecular level with different nucleophiles and catalysts during
Several compounds share structural similarities with 2,2,4,4-tetramethylcyclobutan-1-ol. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Similarity Index | Unique Features |
---|---|---|---|
3-Hydroxycyclobutane-1,1-diyl dimethanol | Cyclobutane derivative | 1.00 | Contains additional hydroxyl groups |
(1R,2R,5R,7S)-4,4-Dimethylbicyclo[3.2.0]heptane-2,7-diol | Bicyclic alcohol | 0.94 | Different bicyclic structure |
(1R,5R,7S)-2,5-Dimethylbicyclo[3.2.0]heptane-2,7-diol | Bicyclic alcohol | 0.89 | Variation in position of methyl groups |
2-Cyclopropyl-2-methylcyclobutanol | Cyclobutane derivative | 0.89 | Contains cyclopropyl group which alters reactivity |
2,2,4-Trimethyl-1,3-pentanediol | Aliphatic diol | 0.94 | Linear structure compared to cyclobutane ring |
The uniqueness of 2,2,4,4-tetramethylcyclobutan-1-ol lies in its rigid cyclobutane framework combined with two hydroxyl groups positioned at strategic locations that enhance its utility in polymer science while minimizing health risks associated with similar compounds like bisphenol A .